molecular formula C18H24ClNO2 B3121964 3,4-dimethoxy-alpha-methyl-N-(phenylmethyl)-benzeneethanamine, monohydrochloride CAS No. 2980-07-6

3,4-dimethoxy-alpha-methyl-N-(phenylmethyl)-benzeneethanamine, monohydrochloride

Cat. No. B3121964
CAS RN: 2980-07-6
M. Wt: 321.8 g/mol
InChI Key: LPBUFJADIIVMBV-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-alpha-methyl-N-(phenylmethyl)-benzeneethanamine, monohydrochloride, commonly known as DMAPMA, is a compound of great interest in the scientific field due to its unique properties. DMAPMA is a derivative of aniline and is a member of the benzeneethanamine family. It is an aromatic compound with a molecular weight of 199.64 g/mol and a melting point of 86-87°C. DMAPMA has a variety of applications in the scientific field, including as a reagent in organic synthesis, as a catalyst in various reactions, and as a ligand in coordination chemistry.

Scientific Research Applications

Chemical Analysis and Detection Methods

One notable application of derivatives of this compound includes the development of analytical methods for their detection. For instance, a study by Poklis et al. (2014) detailed the use of high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) for the detection and quantification of a structurally related compound, 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe), in serum and urine in a case of severe intoxication. This underscores the importance of such compounds in toxicological analysis and forensic science, providing a basis for identifying exposure to psychoactive substances (Poklis et al., 2014).

Synthesis and Material Science

Another area of application is in material science and synthetic chemistry, where these compounds serve as intermediates or precursors in the synthesis of complex molecules. For example, Zhimin (2003) reported on the preparation of 2,5-dimethoxy-4-ethylthio-benzeneethanamine, a medical intermediate molecule used in the treatment of psychotic and schizophrenic psychosis. This highlights the role of such dimethoxybenzene derivatives in pharmaceutical synthesis, offering pathways to develop therapeutic agents (Zhimin, 2003).

Pharmacological Research

Moreover, derivatives of 3,4-dimethoxy-alpha-methyl-N-(phenylmethyl)-benzeneethanamine are studied for their pharmacological effects. Nagai et al. (2007) developed methods for determining the re-uptake and release of monoamines (dopamine, serotonin, and norepinephrine) using rat brain synaptosomes, applying these assays to study the effects of various psychoactive drugs, including phenethylamine derivatives. This research contributes to understanding the neurochemical interactions of these compounds, which is crucial for developing drugs targeting the central nervous system (Nagai et al., 2007).

Anti-inflammatory Applications

Compounds structurally related to 3,4-dimethoxy-alpha-methyl-N-(phenylmethyl)-benzeneethanamine have also been investigated for their potential anti-inflammatory properties. Matsui et al. (2007) identified phenylpropanoids and phytoquinoids from Illicium species that significantly inhibited histamine release from rat basophilic leukemia cells, indicating potential applications in treating mast cell-mediated inflammatory diseases. This suggests that modifications to the dimethoxybenzene structure could yield new anti-inflammatory agents (Matsui et al., 2007).

properties

IUPAC Name

N-benzyl-1-(3,4-dimethoxyphenyl)propan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2.ClH/c1-14(19-13-15-7-5-4-6-8-15)11-16-9-10-17(20-2)18(12-16)21-3;/h4-10,12,14,19H,11,13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBUFJADIIVMBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)OC)NCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40713920
Record name N-Benzyl-3,4-dimethoxyamphetamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40713920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2980-07-6
Record name N-Benzyl-3,4-dimethoxyamphetamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002980076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC27115
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27115
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Benzyl-3,4-dimethoxyamphetamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40713920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-BENZYL-3,4-DIMETHOXYAMPHETAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6WD3ZK5A6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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